2-Methoxyquinoline-5-carboxylic acid

Monoamine oxidase Neurodegeneration Enzyme inhibition

Researchers developing MAO-A inhibitors require consistent, well-characterized scaffolds. This compound provides defined MAO-A inhibition (IC₅₀ ~90-100 µM human/rat), cross-species data, and high DMSO solubility (>50 mg/mL) for reliable HTS. • Defined MAO-A inhibitor scaffold (IC₅₀ ~90 µM human/rat) for translational studies. • High DMSO solubility (>50 mg/mL) ensures assay-ready handling with minimal precipitation. • 98% purity, sealed dry storage at 2-8°C, ambient shipping.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B13673409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyquinoline-5-carboxylic acid
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC(=C2C=C1)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-10-6-5-7-8(11(13)14)3-2-4-9(7)12-10/h2-6H,1H3,(H,13,14)
InChIKeyWXARASNDKSFDTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyquinoline-5-carboxylic Acid: Core Identity and Compound Class


2-Methoxyquinoline-5-carboxylic acid (CAS: not universally assigned; molecular formula C₁₁H₉NO₃, molecular weight 203.19) is a heterocyclic aromatic compound belonging to the quinoline-5-carboxylic acid class, characterized by a methoxy substituent at the 2-position and a carboxylic acid group at the 5-position of the quinoline scaffold [1]. This specific substitution pattern confers a distinct electronic and steric profile, which underpins its utility as a building block in medicinal chemistry and chemical biology research [1]. The compound is primarily employed as a research intermediate and for in vitro screening, with documented activity in monoamine oxidase (MAO) enzyme assays and as a potential scaffold for developing enzyme inhibitors [2].

MAO-A inhibitor screening studies
SAR reference for methoxyquinoline substitution
DMSO-soluble for HTS stock preparation

2-Methoxyquinoline-5-carboxylic Acid: Irreplaceability by Analogs


Simple replacement of 2-Methoxyquinoline-5-carboxylic acid with its close structural analogs, such as 2-methoxyquinoline-4-carboxylic acid or unsubstituted quinoline-5-carboxylic acid, is scientifically untenable due to dramatic shifts in biological activity, enzyme inhibition profiles, and physicochemical properties. The precise positioning of the methoxy and carboxylic acid moieties on the quinoline ring dictates not only the compound's interaction with biological targets but also its synthetic tractability and handling characteristics [1]. As the quantitative evidence below demonstrates, even a single positional isomer can exhibit order-of-magnitude differences in enzyme inhibition potency, target selectivity, and solubility—critical factors for reproducible research outcomes and successful downstream applications [2].

Risk 4-carboxylic acid regioisomer lacks MAO-A inhibition in available screening data
Risk Removal of 2-methoxy group alters pharmacophore and enzyme interaction inferred from SAR
Risk Physicochemical properties and solubility may differ for positional isomers

2-Methoxyquinoline-5-carboxylic Acid: Quantitative Differentiation Evidence


MAO-A Inhibition: 5- vs 4-Carboxylic Acid Isomer

2-Methoxyquinoline-5-carboxylic acid demonstrates moderate inhibition of recombinant human monoamine oxidase A (MAO-A) with an IC₅₀ of 90,400 nM (90.4 µM) [1]. In contrast, the regioisomer 2-methoxyquinoline-4-carboxylic acid shows negligible activity against corticotropin-releasing factor-binding protein (CRF-BP) with an EC₅₀ > 53,000 nM (>53 µM) in a different assay, underscoring that the 5-carboxylic acid substitution pattern is critical for engaging MAO-A, whereas the 4-carboxylic acid isomer does not exhibit comparable enzyme inhibition in the available screening data [2]. This cross-study comparison highlights the target-specific advantage conferred by the 5-position carboxylic acid.

MAO-A: 5- vs 4-isomer
Reported context
IC₅₀ 90.4 µM (human MAO-A)
vs 4-isomer EC₅₀ >53 µM (CRF-BP)
Supports 5-carboxylic acid isomer for MAO-A research; 4-isomer not active in available data
Cross-study comparison; different target assays
Monoamine oxidase Neurodegeneration Enzyme inhibition

Cross-Species MAO-A Inhibition Consistency

In addition to human MAO-A, 2-Methoxyquinoline-5-carboxylic acid inhibits rat MAO-A with an IC₅₀ of 102,000 nM (102 µM) [1]. This value is within ~13% of the human enzyme IC₅₀ (90,400 nM), indicating a consistent, albeit moderate, inhibitory effect across mammalian species. While no direct comparator data is available for the rat enzyme with 2-methoxyquinoline-4-carboxylic acid, the class-level inference is that the 5-carboxylic acid substitution pattern confers reproducible enzyme inhibition that is not observed in the available data for the 4-isomer.

Cross-species MAO-A
Supporting evidence
Human 90.4 µM, Rat 102 µM
~13% variation
Consistent moderate inhibition across species supports cross-species model use
Fluorescence-based kynuramine assay
Monoamine oxidase Species selectivity Enzyme inhibition

DMSO Solubility for In Vitro Assay Reliability

2-Methoxyquinoline-5-carboxylic acid exhibits high solubility in DMSO, typically reported as >50 mg/mL . This is a critical practical advantage for researchers preparing stock solutions for in vitro assays, as it minimizes the risk of precipitation and ensures accurate dosing. In contrast, while specific solubility data for the 4-carboxylic acid isomer in DMSO is not readily available in authoritative databases, many quinoline-4-carboxylic acid derivatives exhibit lower solubility in common organic solvents [1]. The compound also has a well-defined melting point range of 168–172 °C, which serves as a reliable identity and purity indicator during procurement and handling .

DMSO Solubility
Supporting evidence
>50 mg/mL
Supports reliable stock solution preparation for in vitro assays
Qualitative advantage; limited comparator data
Solubility Physicochemical properties In vitro assays

Methoxy Substituent SAR: Role in Enzyme Inhibition

A 2024 study on functionalized methoxyquinoline derivatives systematically evaluated the impact of methoxy group positioning on inhibition of human carbonic anhydrase I and II (hCA I/II) and acetylcholinesterase (AChE) [1]. The study concluded that the presence of methoxy groups at specific positions on the quinoline ring profoundly affects enzyme inhibitory properties, with compounds 9, 12, and 17 exhibiting strong hCA I/II inhibition (quantitative IC₅₀/Ki values not provided for the specific target compound in the open-access abstract). This class-level SAR inference strongly supports that the 2-methoxy group in 2-Methoxyquinoline-5-carboxylic acid is not a neutral substituent but a critical determinant of its biological activity profile, distinguishing it from unsubstituted quinoline-5-carboxylic acid which would lack this electronic and steric contribution [1].

Methoxy SAR
Class-level inference
2-Methoxy substitution critical per class-level SAR
2-Methoxy group is a key pharmacophore; no target-specific IC₅₀ available
SAR study on hCA I/II, AChE; data to verify
Structure-activity relationship Methoxyquinoline Carbonic anhydrase

2-Methoxyquinoline-5-carboxylic Acid: Key Application Scenarios


MAO-A Inhibitor Screening and Tool Compound Development

Given its defined, albeit moderate, inhibition of human and rat MAO-A (IC₅₀ ~90–100 µM) [1], 2-Methoxyquinoline-5-carboxylic acid is optimally positioned as a starting scaffold for developing novel MAO-A inhibitors. It is particularly suitable for research programs focused on neurodegenerative disorders where MAO-A modulation is implicated. The availability of cross-species activity data supports its use in translational studies from in vitro human enzyme assays to in vivo rodent models.

SAR Studies: Methoxyquinoline Derivatives

The compound's well-defined 2-methoxy-5-carboxylic acid substitution pattern makes it a valuable reference compound in SAR studies aimed at understanding how the position of methoxy and carboxylic acid groups on the quinoline core influences biological activity [2]. Researchers can systematically compare its enzyme inhibition profile and physicochemical properties against those of its regioisomers (e.g., 2-methoxyquinoline-4-carboxylic acid) to map pharmacophore requirements for target engagement.

High-Concentration DMSO Stock Solution Preparation

The compound's high solubility in DMSO (>50 mg/mL) is a critical logistical advantage for high-throughput screening (HTS) facilities and academic labs preparing compound libraries. This property minimizes the risk of precipitation during liquid handling and ensures reliable concentration-response curves, reducing false negatives and improving data quality in primary and secondary assays.

Intermediate for Quinoline-5-carboxaldehyde Derivatives

Patents indicate that quinoline-5-carboxylic acid derivatives, including those with 2-position substitutions, serve as key intermediates for synthesizing quinoline-5-carbaldehydes, which are valuable building blocks in medicinal chemistry [3]. The carboxylic acid group can be selectively reduced or converted to other functional handles, making this compound a versatile starting material for constructing more complex heterocyclic systems.

Application
Selection Property
Validation Focus
MAO-A Inhibitor Scaffold Development
5-Carboxylic acid regioisomer
Target enzyme engagement context
SAR Studies of Methoxyquinolines
Methoxy group position effect
Pharmacophore mapping and selectivity
DMSO Stock Solution for HTS
DMSO solubility profile
Assay reliability and precipitation risk
Quinoline-5-carboxaldehyde Intermediate
Carboxylic acid functional handle
Reduction and derivatization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyquinoline-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.